molecular formula C21H23N5O3 B3009371 N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1203092-57-2

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No. B3009371
CAS RN: 1203092-57-2
M. Wt: 393.447
InChI Key: WKJWONDBNZYVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound serves as a precursor or an intermediate in the synthesis of a diverse array of heterocyclic compounds. Research has demonstrated its utility in creating new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, showcasing its versatility in chemical synthesis. These synthesized compounds are characterized by their unique structures, which are confirmed through various spectroscopic methods including IR, 1H NMR, and mass spectral studies, highlighting the compound's role in expanding the chemical space of heterocycles (Bondock et al., 2008).

Biological Activity Evaluation

A significant aspect of the research involves evaluating the biological activities of compounds synthesized using "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide." For instance, antimicrobial and antitumor activities of new compounds have been tested, providing insights into their potential therapeutic applications. Such studies not only contribute to the understanding of the biological efficacy of these compounds but also pave the way for future drug discovery efforts (Abdellatif et al., 2014).

Molecular Docking and DFT Studies

The compound's derivatives have been subjects of molecular docking and density functional theory (DFT) studies to predict their interaction with biological targets and to understand their electronic properties. These computational studies are crucial for rational drug design, allowing researchers to hypothesize the mode of action of these compounds at the molecular level (Fahim et al., 2019).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-12-6-4-5-7-17(12)29-11-19(27)23-18-10-16(15-8-9-15)25-26(18)21-22-14(3)13(2)20(28)24-21/h4-7,10,15H,8-9,11H2,1-3H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWONDBNZYVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

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